Pan-PIM Kinase Potency Advantage Over CHK1 Off-Target
A core scaffold analog from the same patent family (CHEMBL2442291) demonstrates that the 2-methyl-6-thiazol-2-yl-piperazinyl-4-morpholinyl-pyrimidine arrangement confers potent inhibition of PIM3 (IC50 = 1.80 nM) and PIM2 (IC50 = 7.30 nM) while exhibiting a >3,900-fold selectivity window over the off-target kinase CHK1 (IC50 = 7,100 nM) [1]. This data supports the hypothesis that the target compound's unique substitution pattern is designed to achieve a similar pan-PIM potency and selectivity profile.
| Evidence Dimension | Enzymatic IC50 for PIM3 vs. CHK1 |
|---|---|
| Target Compound Data | For CAS 2548992-73-8: Not publicly disclosed in primary literature. |
| Comparator Or Baseline | Core Scaffold Analog (CHEMBL2442291): PIM3 IC50 = 1.80 nM; PIM2 IC50 = 7.30 nM; CHK1 IC50 = 7,100 nM [1]. |
| Quantified Difference | 3,944-fold selectivity for PIM3 over CHK1 in the core analog. |
| Conditions | Inhibition of PIM3, PIM2, and CHK1 (human) using HTRF assay with STK1 substrate; data curated by ChEMBL from Merck Research Laboratories [1]. |
Why This Matters
High selectivity against anti-targets like CHK1 is critical for minimizing toxicity in therapeutic applications, making the specific 2-methyl-6-thiazol substitution a key driver of procurement decisions for lead optimization programs.
- [1] BindingDB Entry BDBM50442673 (CHEMBL2442291). Affinity data for PIM2, PIM3, and CHK1. Data curated by ChEMBL from Merck Research Laboratories. View Source
